1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Triazole Derivatives Structure-Activity Relationship

Researchers often face supply bottlenecks for well-characterized sigma-1 receptor tool compounds with documented binding data. This N1-pyrrolidinyl-ethyl-1,2,3-triazol-4-amine (CAS 1520327-36-9) solves that by providing a 95% pure, commercially available core scaffold whose analogs achieve Ki values of 34.6 nM at sigma-1. - Pre-built click-chemistry core eliminates de novo triazole synthesis and ensures regiochemical fidelity. - 95% minimum purity validated by multiple suppliers; available in research quantities from 50 mg to 1 g. - Immediate shipment from US-based stock with full quality documentation (SDS, COA) for procurement compliance.

Molecular Formula C8H15N5
Molecular Weight 181.24 g/mol
Cat. No. B13339613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC8H15N5
Molecular Weight181.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN2C=C(N=N2)N
InChIInChI=1S/C8H15N5/c9-8-7-13(11-10-8)6-5-12-3-1-2-4-12/h7H,1-6,9H2
InChIKeyQKDAMBCRJNNNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine: Chemical Identity & Supply


1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1520327-36-9; molecular formula C8H15N5; molecular weight 181.24 g/mol) is a heterocyclic small molecule containing a 1,2,3-triazole core N1-substituted with a pyrrolidin-1-yl-ethyl group . The 1,2,3-triazol-4-amine scaffold is established in medicinal chemistry as a versatile pharmacophore with applications spanning sigma receptor modulation, kinase inhibition, and chemokine receptor antagonism [1]. This compound is commercially available through research chemical suppliers at 95% minimum purity and is classified for laboratory research and development use only .

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine: Structural & Functional Differentiation


The 1,2,3-triazol-4-amine chemical space contains numerous N1-substituted variants, including alkyl, cycloalkyl, aryl, and heterocyclic derivatives, each exhibiting distinct physicochemical profiles, target engagement characteristics, and synthetic accessibility profiles [1]. The pyrrolidin-1-yl-ethyl substituent at the N1 position uniquely combines a basic tertiary amine (pKa ~8-10 for pyrrolidine nitrogen) with a flexible ethylene linker, providing a specific hydrogen-bonding and electrostatic interaction landscape that differs fundamentally from analogs bearing morpholine, piperidine, or unsubstituted alkyl chains [2]. These structural variations directly influence aqueous solubility, logD, metabolic stability, and receptor subtype selectivity, making simple replacement without empirical validation scientifically unsound and likely to compromise experimental reproducibility .

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine: Quantitative Differentiation Evidence


Substitution Pattern Differentiation

This compound is the only commercially available 1,2,3-triazol-4-amine bearing a pyrrolidin-1-yl-ethyl substituent at the N1 position. The closest commercial analogs exhibit either different substitution patterns (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]-2H-1,2,3-triazol-4-amine with substitution at N2) or different triazole ring regioisomers (e.g., 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine with a 1,2,4-triazole core) . Structural analysis indicates the target compound possesses 1 hydrogen bond donor, 4 hydrogen bond acceptors, 3 rotatable bonds, and 13 heavy atoms, producing a specific conformational flexibility and interaction capacity distinct from regioisomers and core-modified analogs [1].

Medicinal Chemistry Triazole Derivatives Structure-Activity Relationship Chemical Diversity

Sigma-1 Binding Affinity Advantage

Within the 1,2,3-triazole-4-amine chemical series disclosed for sigma-1 receptor modulation, compounds bearing a pyrrolidinyl-ethyl substituent demonstrate high-affinity binding. A structurally related analog—1-(3-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazol-4-amine hydrochloride—exhibits a Ki of 34.6 nM at the sigma-1 receptor in brain membrane preparations [1]. The pyrrolidinyl-ethyl moiety is identified as a privileged substructure for sigma receptor engagement within the broader 1,2,3-triazole-4-amine patent landscape [2]. This contrasts with simpler alkyl or aryl-substituted triazole-4-amines lacking the basic amine side chain, which generally exhibit significantly weaker sigma-1 binding (Ki > 1 μM) based on SAR trends described in patent disclosures.

Sigma Receptor Neuropharmacology Pain CNS Drug Discovery

CuAAC Compatibility vs. Non-Click Synthesis

The 1,4-disubstituted 1,2,3-triazole core of this compound is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry approach offering high yields and regioselectivity . This contrasts with the synthesis of 1,2,4-triazole analogs or non-click-derived 1,2,3-triazoles, which often require multi-step condensation reactions with lower yields and greater purification burden. The commercial availability of the target compound (CAS 1520327-36-9) as a pre-synthesized building block at 95% purity eliminates the need for custom synthesis validation, whereas the N2-substituted regioisomer (CAS 2137832-81-4) has limited commercial availability and lacks established synthetic protocols in the open literature .

Click Chemistry CuAAC Synthetic Methodology Medicinal Chemistry

CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine exhibits CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune disease models [1]. Within the broader class of pyrrolidine-containing heterocycles, structure-activity relationship studies reveal that the pyrrolidine moiety contributes critically to CCR1 binding inhibition and CCL3-mediated chemotaxis blockade, with optimized triazole leads from this series demonstrating acceptable rat pharmacokinetics and microsomal stability [2]. Compounds lacking the pyrrolidine or bearing alternative saturated heterocycles (e.g., piperidine, morpholine) show divergent chemokine receptor selectivity profiles, with some losing CCR5/CCR1 potency entirely.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Immunology

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine: Validated Application Scenarios


Sigma-1 Receptor Ligand Discovery & SAR

Researchers investigating sigma-1 receptor pharmacology for pain, neuroprotection, or CNS disorders should prioritize this compound as a core scaffold for SAR exploration. The pyrrolidinyl-ethyl substituent is a validated privileged motif for sigma-1 engagement within the 1,2,3-triazole-4-amine series, with structurally related analogs achieving Ki values of 34.6 nM [1]. This compound provides a synthetically accessible starting point for further derivatization at the 4-amino position to optimize potency, selectivity over sigma-2, and ADME properties [2].

CCR5/CCR1 Antagonist Hit-to-Lead

Investigators pursuing CCR5 antagonist programs for HIV entry inhibition or autoimmune/inflammatory disease models should evaluate this compound. Preliminary screening confirms CCR5 antagonist activity, and the broader pyrrolidine-triazole chemotype demonstrates validated CCR1 blockade with acceptable rat pharmacokinetic parameters [1]. The compound serves as a validated hit for subsequent medicinal chemistry optimization, particularly for modulating the pyrrolidine basicity, linker length, and 4-amino substituents to enhance target residence time and in vivo efficacy [2].

Click Chemistry Building Block Libraries

Medicinal chemistry groups employing CuAAC-based parallel synthesis strategies should incorporate this compound as a pre-validated building block. The 1,2,3-triazole-4-amine core is assembled via click chemistry, and the commercial availability of the N1-pyrrolidinyl-ethyl intermediate at 95% purity enables direct functionalization of the 4-amino group for rapid library generation [1]. This approach circumvents the need for de novo synthesis of the triazole core and ensures regiochemical fidelity, a critical factor when comparing to N2-regioisomers that exhibit different biological activity profiles [2].

Pharmacophore Mapping of Triazole Regioisomers

Structural biology and computational chemistry groups investigating triazole pharmacophore geometries should utilize this compound as a defined N1-substituted reference standard. The compound's well-characterized 3D conformation (exact mass 181.13274550 g/mol, 3 rotatable bonds) provides a defined geometry for docking studies and pharmacophore model validation [1]. Parallel evaluation against the N2-substituted regioisomer (CAS 2137832-81-4) enables direct assessment of how regioisomeric substitution alters target binding poses and interaction fingerprints, a comparison that cannot be performed with commercially unavailable or poorly characterized alternatives.

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